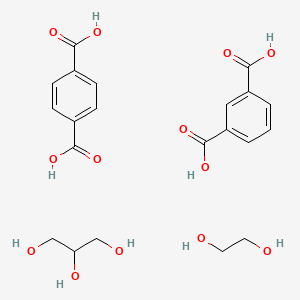

Benzene-1,3-dicarboxylic acid;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid

Description

1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol is a complex polymer that combines multiple monomeric units to form a high molecular weight compound. This polymer is known for its unique properties, which make it suitable for various industrial and scientific applications.

Properties

CAS No. |

55478-72-3 |

|---|---|

Molecular Formula |

C21H26O13 |

Molecular Weight |

486.4 g/mol |

IUPAC Name |

benzene-1,3-dicarboxylic acid;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid |

InChI |

InChI=1S/2C8H6O4.C3H8O3.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;4-1-3(6)2-5;3-1-2-4/h2*1-4H,(H,9,10)(H,11,12);3-6H,1-2H2;3-4H,1-2H2 |

InChI Key |

KXMBTQKXFRMTMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(C(CO)O)O |

Related CAS |

55478-72-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol involves the polymerization of the respective monomers. The process typically includes:

Esterification: The carboxylic acid groups of 1,3-Benzenedicarboxylic acid and 1,4-Benzenedicarboxylic acid react with the hydroxyl groups of 1,2-ethanediol and 1,2,3-propanetriol.

Polycondensation: This step involves the removal of water molecules to form ester bonds, resulting in the formation of the polymer chain.

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large reactors under controlled temperatures and pressures. Catalysts such as titanium or antimony compounds are often used to accelerate the reaction. The polymerization process is carefully monitored to ensure the desired molecular weight and properties of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of carboxylic acid groups.

Reduction: Reduction reactions can convert ester groups back to alcohols.

Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Utilized in the formulation of biodegradable polymers for surgical sutures and implants.

Industry: Applied in the production of high-strength fibers, films, and coatings.

Mechanism of Action

The mechanism of action of this polymer involves its ability to form strong intermolecular bonds, which contribute to its high mechanical strength and stability. The molecular targets and pathways involved include:

Hydrogen Bonding: The hydroxyl and carboxyl groups in the polymer can form hydrogen bonds with other molecules.

Van der Waals Forces: These forces contribute to the overall stability and properties of the polymer.

Comparison with Similar Compounds

Similar Compounds

Polyethylene Terephthalate (PET): A polymer made from terephthalic acid and ethylene glycol.

Polybutylene Terephthalate (PBT): A polymer made from terephthalic acid and butylene glycol.

Uniqueness

1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol is unique due to its combination of monomers, which imparts distinct properties such as enhanced biocompatibility and biodegradability compared to other similar polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.